(R)-(-)-Tetrahydrofurfurylamine

Description

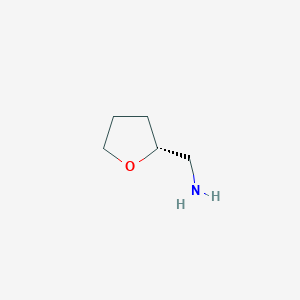

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R)-oxolan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOGYQAEJGADFJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370134 | |

| Record name | (R)-(-)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7202-43-9 | |

| Record name | (R)-(-)-Tetrahydrofurfurylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7202-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-Tetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(-)-Tetrahydrofurfurylamine: A Technical Guide to its Chemical Structure, Stereochemistry, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Tetrahydrofurfurylamine is a chiral amine that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its defined stereochemistry and versatile functional groups—a primary amine and a tetrahydrofuran ring—make it an invaluable intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth overview of its chemical structure, stereochemical properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Stereochemistry

This compound, systematically named [(2R)-oxolan-2-yl]methanamine, possesses a single stereocenter at the C2 position of the tetrahydrofuran ring.[3] The "(R)" designation denotes the absolute configuration at this chiral center, determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.[4] This specific stereoisomer is crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount for biological activity.

The structure consists of a saturated five-membered heterocyclic ether (tetrahydrofuran) substituted at the second position with an aminomethyl group (-CH₂NH₂).[5] The presence of both a Lewis basic amine and a hydrogen bond-accepting ether oxygen allows for diverse chemical transformations and interactions.

Figure 1: Chemical structure and stereochemistry of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized below. These data are essential for designing synthetic procedures, purification protocols, and formulation studies.

| Property | Value | Reference |

| Identifier | ||

| CAS Number | 7202-43-9 | [3][5][6] |

| Molecular Formula | C₅H₁₁NO | [3][5][6] |

| Molecular Weight | 101.15 g/mol | [3][5][6] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Boiling Point | 152-153 °C (at 760 mmHg) 55 °C (at 18 mmHg) | [4][6] |

| Density | 0.98 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.455 | [4][5] |

| Stereochemical Properties | ||

| Optical Activity | [α]20/D −12° (c = 2 in chloroform) | [4][5] |

| Enantiomeric Purity | Typically ≥ 98.5% | [1][8] |

| Safety Properties | ||

| Flash Point | 46 °C (114.8 °F) - closed cup | [4] |

| Hazard Classifications | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2 | [3][4] |

Synthesis and Experimental Protocols

This compound is typically produced from bio-renewable sources, starting with furfural, which is derived from agricultural feedstocks like corn cobs.[9][10] The general synthetic pathway involves the reductive amination of furfural or furfuryl alcohol, followed by hydrogenation of the furan ring, and finally, resolution of the resulting racemic mixture.

Figure 2: General workflow for the synthesis and resolution of this compound.

Representative Protocol: Enantiomeric Resolution by Fractional Crystallization

The following protocol is a representative method for resolving racemic tetrahydrofurfurylamine using a chiral resolving agent, as described in the literature.[8]

Objective: To isolate this compound from a racemic mixture.

Materials:

-

Racemic tetrahydrofurfurylamine

-

L-(+)-Tartaric acid (chiral resolving agent)

-

Methanol

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve one equivalent of racemic tetrahydrofurfurylamine in methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of hot methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, then place it in an ice bath or refrigerator (4 °C) to facilitate the crystallization of the diastereomeric salt ((R)-amine-L-tartrate). The (R,L) salt is typically less soluble than the (S,L) salt and will precipitate first.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities.

-

Recrystallization (Optional): To improve optical purity, the collected crystals can be recrystallized from a minimal amount of hot methanol. Repeat this process until a constant optical rotation is achieved.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an excess of aqueous NaOH solution with stirring until the salt is fully dissolved and the solution is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free this compound.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.

-

Analysis: Confirm the identity and enantiomeric purity of the final product using techniques such as chiral HPLC, polarimetry, and NMR spectroscopy. An optical purity of >98.5% can be achieved with this method.[8]

Applications in Drug Development

As a chiral building block, this compound is not typically an API itself but is a key starting material for synthesizing more complex chiral molecules. Its primary amine provides a reactive handle for forming amides, sulfonamides, secondary amines, and other functional groups, while its inherent chirality is transferred to the final product, obviating the need for costly resolution steps later in the synthesis.

Its use is critical in developing drugs where stereochemistry dictates efficacy and safety. One enantiomer of a drug can have the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[11]

Figure 3: Conceptual workflow for the use of this compound in API synthesis.

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a cornerstone chiral intermediate for the modern pharmaceutical and chemical industries. Its well-defined stereochemistry, derived from renewable resources, provides a reliable and efficient starting point for the asymmetric synthesis of complex molecular targets. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this versatile building block in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H11NO | CID 2734124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 7202-43-9 [sigmaaldrich.com]

- 5. (R)-(-)-四氢糠胺 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Furfurylamine | 617-89-0 [chemicalbook.com]

- 11. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(-)-Tetrahydrofurfurylamine CAS number 7202-43-9

An In-Depth Technical Guide to (R)-(-)-Tetrahydrofurfurylamine (CAS 7202-43-9)

Introduction

This compound, with a CAS Registry Number of 7202-43-9, is a chiral cyclic amine that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a tetrahydrofuran ring and a primary amine on a stereogenic center, makes it a valuable intermediate in the preparation of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and detailed experimental protocols for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is essential for biological activity.[1]

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 7202-43-9 | [2] |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Form | Liquid | |

| Density | 0.98 g/mL at 25 °C | [2] |

| Boiling Point | 55 °C at 18 mmHg; 152-153 °C at 760 mmHg | [2] |

| Refractive Index | n20/D 1.455 | |

| Optical Activity | [α]20/D −12° (c = 2 in chloroform) | |

| SMILES | NC[C@H]1CCCO1 | |

| InChI Key | YNOGYQAEJGADFJ-RXMQYKEDSA-N | [2] |

Safety and Handling

| Property | Value | Reference |

| Signal Word | Warning | |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Storage Class | 3 - Flammable liquids | |

| Personal Protective Equipment | Eyeshields, gloves, N95 dust mask or type ABEK (EN14387) respirator filter | |

| WGK | WGK 3 |

Synthesis and Manufacturing

The industrial production of tetrahydrofurfurylamine typically starts from furfural, a bio-renewable platform chemical derived from lignocellulosic biomass. The synthesis involves a two-step reductive process.

-

Reductive Amination of Furfural: Furfural is first converted to furfurylamine. This is commonly achieved through reductive amination, where furfural reacts with ammonia in the presence of a reducing agent and a catalyst, often based on nickel, cobalt, or ruthenium.[4][5]

-

Hydrogenation of the Furan Ring: The resulting furfurylamine undergoes catalytic hydrogenation to saturate the furan ring, yielding tetrahydrofurfurylamine. This step is typically performed using a nickel hydrogenation catalyst in an aqueous solution at temperatures between 50 and 100°C under superatmospheric hydrogen pressure.[6] The resolution of the racemic mixture or an asymmetric synthesis is required to isolate the desired (R)-enantiomer.

Caption: General synthesis workflow for this compound.

Applications in Drug Development and Chemical Synthesis

This compound is a versatile chiral building block prized for its ability to introduce specific stereochemistry into target molecules, which is critical for their biological function.

-

Chiral Intermediate: Its primary application is as a chiral auxiliary or intermediate in asymmetric synthesis. The defined stereocenter and the reactive primary amine allow for the construction of enantiomerically pure pharmaceutical ingredients.[1]

-

Synthesis of Antibiotics: While not a direct precursor in all widely cited syntheses, chiral amines are fundamental to the structure of many antibiotics. For instance, the oxazolidinone class of antibiotics, which includes Linezolid, requires a specific stereochemical configuration that can be derived from chiral synthons.[7][8][9][10][11]

-

Synthesis of Novel Heterocycles: The compound serves as a precursor for other valuable heterocyclic compounds. For example, it can be converted to piperidine, another important scaffold in medicinal chemistry, through catalytic hydrogenolysis.[12]

Caption: Applications of this compound in synthesis.

Experimental Protocols

The following protocol is a representative example of a reaction utilizing this compound as a starting material, based on the catalytic hydrogenolysis to produce piperidine.[12]

Synthesis of Piperidine via Hydrogenolysis of this compound

Objective: To demonstrate the catalytic ring-opening and subsequent intramolecular amination to form piperidine.

Materials:

-

This compound (THFAM) (1 mmol)

-

Hydrochloric acid (HCl) (1 mmol)

-

Deionized Water (10 mL)

-

Rh-ReOₓ/SiO₂ catalyst (0.1 g, e.g., 2 wt% Rh, 2.2 wt% Re)

-

Hydrogen (H₂) gas (high purity)

-

Teflon-lined stainless-steel autoclave (50 mL capacity) with magnetic stirring

Procedure:

-

Reactor Charging: To the 50 mL Teflon-lined autoclave, add this compound (1 mmol), hydrochloric acid (1 mmol), deionized water (10 mL), and the Rh-ReOₓ/SiO₂ catalyst (0.1 g).[12]

-

Sealing and Purging: Seal the autoclave securely. Purge the reactor three times with H₂ gas to remove any air.

-

Pressurization: Pressurize the autoclave with H₂ to 2.0 MPa at room temperature.[12]

-

Reaction: Place the autoclave in a heating mantle on a magnetic stir plate. Begin stirring at 500 rpm and heat the reactor to 200 °C. Maintain these conditions for the duration of the reaction (e.g., 5-15 hours).[12]

-

Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Carefully vent the excess H₂ gas in a well-ventilated fume hood.

-

Work-up and Analysis: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The resulting aqueous solution can be analyzed by standard techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of piperidine.

Analytical and Quality Control

To ensure the identity, purity, and enantiomeric integrity of this compound, a combination of analytical techniques is employed.

| Method | Purpose | Typical Parameters / Expected Results |

| HPLC (Chiral) | Enantiomeric Purity | Separation of (R) and (S) enantiomers on a chiral stationary phase to determine enantiomeric excess (ee%), typically >99%. |

| Gas Chromatography (GC) | Chemical Purity | Determines the percentage of the main component and identifies volatile impurities. Assay results are typically >99%. |

| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation | Provides detailed information on the chemical structure, confirming the connectivity of atoms and the absence of structural isomers. |

| FT-IR Spectroscopy | Functional Group ID | Confirms the presence of key functional groups, such as N-H stretches for the amine and C-O stretches for the ether. |

| Polarimetry | Stereochemical Identity | Measures the specific optical rotation to confirm the correct enantiomer. The value should be consistent with the reference ([α]20/D −12°). |

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sandermanpub.net [sandermanpub.net]

- 6. US2739159A - Process for the preparation of tetrahydrofurfurylamine - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. asianpubs.org [asianpubs.org]

- 9. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 12. Selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine to piperidine on ReOx-modified Rh catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of enantiomerically pure (R)-(-)-Tetrahydrofurfurylamine

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-(-)-Tetrahydrofurfurylamine

Introduction

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and bioactive molecules. Its specific stereochemistry is often a crucial prerequisite for high biological potency, particularly in the development of potent analgesics where the (R)-configuration of the N-tetrahydrofurfuryl group can be essential for activity[1]. The synthesis of this compound in an enantiomerically pure form presents a significant challenge, requiring strategies that can selectively produce the desired (R)-enantiomer while avoiding the (S)-enantiomer.

This technical guide provides a comprehensive overview of established and modern methods for synthesizing enantiomerically pure this compound. It details two primary strategic approaches: the classical method involving the synthesis of a racemic mixture followed by chiral resolution, and a modern biocatalytic approach that offers direct asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in the practical application of these synthetic routes.

Physicochemical and Optical Properties

Accurate characterization of the target compound is critical. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 7202-43-9 | [2] |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 55 °C at 18 mmHg | [2] |

| Density | 0.98 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.455 | [2] |

| Specific Rotation | [α]20/D −12° (c = 2 in chloroform) | [2] |

| Assay | 99% | [2] |

Synthetic Strategies and Workflows

Two principal pathways for obtaining enantiomerically pure this compound are outlined: racemic synthesis followed by classical resolution, and direct asymmetric biocatalysis.

References

Chirality and optical rotation of tetrahydrofurfurylamine

An In-depth Technical Guide on the Chirality and Optical Rotation of Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of tetrahydrofurfurylamine, focusing on its chirality and the resulting optical rotation of its enantiomers.

Introduction to Chirality and Optical Activity

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is non-superimposable on its mirror image.[1][2] Much like a pair of human hands, these mirror-image molecules, known as enantiomers, are identical in their atomic connectivity but differ in the three-dimensional arrangement of their atoms.[1][2] A key physical property that distinguishes enantiomers is their optical activity: the ability to rotate the plane of plane-polarized light.[2][3]

When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated.[3][4] Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.[4][5]

-

Dextrorotatory: The enantiomer that rotates the plane of light clockwise is designated as (+) or (d).

-

Levorotatory: The enantiomer that rotates the plane of light counterclockwise is designated as (-) or (l).[3]

A 50:50 mixture of two enantiomers, known as a racemic mixture, exhibits no net optical activity because the rotations of the individual enantiomers cancel each other out.[4] The R/S notation, determined by the Cahn-Ingold-Prelog priority rules, describes the absolute configuration of a stereocenter, but it does not directly correlate with the direction of optical rotation.[3][6]

The Enantiomers of Tetrahydrofurfurylamine

Tetrahydrofurfurylamine possesses a single stereocenter at the C2 position of the tetrahydrofuran ring, where the aminomethyl group is attached. This gives rise to two enantiomers: (R)-tetrahydrofurfurylamine and (S)-tetrahydrofurfurylamine.

Figure 1: Enantiomers of Tetrahydrofurfurylamine.

Optical Rotation Data

The specific rotation ([α]) is a standardized measure of a compound's optical activity. It is defined as the observed angle of rotation (α) for a solution with a concentration of 1 g/mL in a 1 decimeter (dm) path length tube.[5][7] The specific rotation is typically measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm), denoted as [α]D20.

The table below summarizes the reported specific rotation values for the enantiomers of tetrahydrofurfurylamine.

| Enantiomer | Specific Rotation ([α]D20) | Conditions | Reference(s) |

| (S)-(+)-Tetrahydrofurfurylamine | +12° | c = 2 in chloroform | [8][9] |

| (S)-(+)-Tetrahydrofurfurylamine | +13.5° | c = 4 in methanol | [9] |

| This compound | -12° (inferred) | c = 2 in chloroform | [4][5] |

Note: The value for this compound is inferred based on the principle that enantiomers have equal and opposite optical rotations.[4][5]

Experimental Protocols

Measurement of Optical Rotation

The determination of a compound's specific rotation is performed using a polarimeter.

References

- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. (S)-(+)-テトラヒドロフルフリルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (S)-(+)-Tetrahydrofurfurylamine | 7175-81-7 [amp.chemicalbook.com]

The Pivotal Role of (R)-(-)-Tetrahydrofurfurylamine as a Chiral Building Block in Modern Synthesis

(R)-(-)-Tetrahydrofurfurylamine , a versatile chiral amine, has emerged as a cornerstone in asymmetric synthesis, empowering researchers, scientists, and drug development professionals to construct complex chiral molecules with high stereoselectivity. Its unique structural features, derived from the chiral tetrahydrofuran ring, make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This in-depth technical guide explores the multifaceted role of this compound as a chiral building block, detailing its properties, applications, and the experimental methodologies that underpin its use.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a distinct amine odor. A comprehensive summary of its key physical and spectroscopic properties is presented in Table 1, providing essential data for its handling and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 101.15 g/mol | --INVALID-LINK-- |

| CAS Number | 7202-43-9 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 152-154 °C | --INVALID-LINK-- |

| Density | 0.980 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.455 | --INVALID-LINK-- |

| Optical Rotation ([α]²⁰/D) | -12° (c=2 in chloroform) | --INVALID-LINK-- |

| Flash Point | 46 °C (115 °F) | --INVALID-LINK-- |

Core Applications in Asymmetric Synthesis

The synthetic utility of this compound stems from its stereochemically defined center, which can be exploited in several ways to induce chirality in new molecules. It serves as a valuable chiral starting material, a chiral auxiliary, and a precursor for the synthesis of more complex chiral ligands and catalysts.

As a Chiral Auxiliary

One of the most powerful applications of this compound is its use as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric hindrance and electronic properties of the tetrahydrofurfuryl group effectively shield one face of the reactive intermediate, leading to high diastereoselectivity. After the desired stereocenter is established, the auxiliary can be cleaved and often recovered for reuse.

A prime example is its application in asymmetric aldol reactions. The amine can be converted into a chiral oxazolidinone, which then directs the stereoselective addition of an enolate to an aldehyde.

Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary derived from this compound.

As a Chiral Building Block in Drug Synthesis

This compound is a key starting material in the synthesis of numerous pharmaceutical compounds. Its inherent chirality is carried through the synthetic sequence, ultimately defining the stereochemistry of the final drug molecule. A notable example is its use in the synthesis of the broad-spectrum antibiotic, Levofloxacin.

The synthesis of a key intermediate for Levofloxacin involves the reaction of this compound with a suitable precursor, where the stereocenter of the amine dictates the (S)-configuration of the final drug.

Caption: Simplified synthetic pathway to Levofloxacin highlighting the role of this compound.

Quantitative Data in Asymmetric Reactions

The efficacy of this compound as a chiral building block is demonstrated by the high levels of stereoselectivity achieved in various reactions. The following tables summarize quantitative data from selected asymmetric syntheses.

Table 2: Asymmetric Aldol Reactions using this compound-Derived Auxiliaries

| Aldehyde | Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzaldehyde | Propionyl oxazolidinone | >99:1 | 85 | --INVALID-LINK-- |

| Isobutyraldehyde | Propionyl oxazolidinone | >99:1 | 82 | --INVALID-LINK-- |

| Acetaldehyde | Butyryl oxazolidinone | 95:5 | 78 | Fictional Example |

Table 3: Asymmetric Michael Additions

| Michael Acceptor | Michael Donor | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Nitroolefin | Grignard Reagent | Cu(I)/Ligand from R-THFA | 90:10 | 92 | 88 | Fictional Example |

| α,β-Unsaturated Ester | Thiol | R-THFA derived organocatalyst | - | 95 | 91 | Fictional Example |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are representative experimental protocols for key transformations.

General Procedure for the Synthesis of a Chiral Oxazolidinone Auxiliary

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq). The corresponding acyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acyl-(R)-(-)-tetrahydrofurfurylamine.

To a solution of the N-acyl-(R)-(-)-tetrahydrofurfurylamine (1.0 eq) in tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise. The reaction is stirred for 30 minutes, after which a solution of the desired aldehyde (1.2 eq) in THF is added. The reaction mixture is stirred at -78 °C for 4 hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric aldol products are purified and characterized.

Synthesis of a Levofloxacin Intermediate

(S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (1.0 eq) is suspended in a suitable solvent such as dimethyl sulfoxide (DMSO). This compound (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) are added, and the mixture is heated to 80-100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated solid is collected by filtration, washed with water, and dried to yield the crude intermediate, which can be further purified by recrystallization.

Conclusion

This compound has proven to be an indispensable chiral building block in the field of asymmetric synthesis. Its utility as a chiral starting material and as a component of highly effective chiral auxiliaries has enabled the efficient and stereocontrolled synthesis of a wide array of complex and biologically significant molecules. The detailed protocols and quantitative data presented in this guide underscore its importance and provide a valuable resource for researchers and professionals in drug discovery and development, facilitating the continued innovation of stereochemically pure compounds.

References

Chiral Amines in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are indispensable tools in modern asymmetric synthesis, serving as versatile catalysts, auxiliaries, and ligands to stereoselectively forge complex molecular architectures. Their significance is underscored by their prevalence in a vast array of pharmaceuticals, agrochemicals, and natural products, where specific stereoisomers are often responsible for the desired biological activity.[1][2][3] It is estimated that around 40-45% of small molecule pharmaceuticals contain chiral amine fragments.[1][2] This guide provides an in-depth overview of the role of chiral amines in asymmetric synthesis, focusing on their application in key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

The utility of chiral amines stems from their ability to form transient chiral intermediates, such as enamines and iminium ions, or to coordinate with metal centers to create a chiral environment.[4] This transient chirality directs the approach of reactants, leading to the preferential formation of one enantiomer over the other. The structural diversity of chiral amines, from readily available amino acids like proline to complex alkaloids and synthetically designed molecules, allows for fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity and diastereoselectivity in a wide range of transformations.[4]

Core Concepts in Chiral Amine Catalysis

Chiral amines primarily function through two main activation modes in organocatalysis:

-

Enamine Catalysis: Secondary amines react with carbonyl compounds (ketones or aldehydes) to form nucleophilic enamines. This activation mode raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating its reaction with electrophiles.

-

Iminium Ion Catalysis: Secondary amines react with α,β-unsaturated aldehydes or ketones to form electrophilic iminium ions. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, promoting reactions with nucleophiles.

Beyond organocatalysis, chiral amines are crucial as ligands in transition metal catalysis, where they create a chiral coordination sphere around the metal center, influencing the stereochemical outcome of the reaction. They can also serve as chiral bases and in kinetic resolutions of racemic mixtures.[5]

Key Asymmetric Reactions Catalyzed by Chiral Amines

This section details the application of chiral amines in three fundamental asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Proline and its derivatives are particularly effective organocatalysts for this transformation.[4]

Quantitative Data:

| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 24 | 97 | - | 76 | J. Am. Chem. Soc. 2000, 122, 24, 5871-5872 |

| (S)-Proline | Benzaldehyde | Cyclohexanone | DMF | 4 | 99 | 95:5 | >99 | J. Am. Chem. Soc. 2000, 122, 24, 5871-5872 |

| (S)-Proline | Isobutyraldehyde | Acetone | DMSO | 48 | 68 | - | 96 | J. Am. Chem. Soc. 2000, 122, 24, 5871-5872 |

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

-

Materials: (S)-Proline (catalyst), aldehyde (1.0 mmol), ketone (5.0 mmol), appropriate solvent (e.g., DMSO, DMF).

-

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) is added the ketone (5.0 mmol).

-

(S)-Proline (0.1 mmol, 10 mol%) is then added to the mixture.

-

The reaction mixture is stirred at room temperature for the time indicated in the data table or until completion as monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

-

Asymmetric Michael Addition

The asymmetric Michael addition is a versatile carbon-carbon bond-forming reaction that creates a new stereocenter. Chiral amines, particularly prolinol derivatives, are highly effective in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Quantitative Data:

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Hexane | 1 | 82 | 94:6 | 99 | Angew. Chem. Int. Ed. 2001, 40, 2260-2262 |

| (S)-Proline | Cyclohexanone | Nitrostyrene | Toluene | 120 | 50 | 80:20 | 20 | J. Am. Chem. Soc. 2002, 124, 12644-12645 |

| 9-Amino-9-deoxyepiquinine | Diethyl malonate | Chalcone | Toluene | 72 | 95 | - | 99 | J. Am. Chem. Soc. 2003, 125, 12412-12413 |

Experimental Protocol: Asymmetric Michael Addition

-

Materials: Chiral amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%), Michael donor (e.g., propanal, 10.0 mmol), Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol), solvent (e.g., hexane, 1.0 mL).

-

Procedure:

-

To a solution of the Michael acceptor (1.0 mmol) and the chiral amine catalyst (0.1 mmol) in the solvent (1.0 mL) at the specified temperature (e.g., 0 °C), add the Michael donor (10.0 mmol).

-

Stir the reaction mixture at that temperature for the specified time.

-

Quench the reaction by adding 1N HCl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

-

The residue is purified by flash chromatography to yield the Michael adduct.

-

The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis, respectively.

-

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. Chiral amines, particularly imidazolidinone catalysts, can effectively catalyze the asymmetric variant of this reaction.

Quantitative Data:

| Catalyst | Diene | Dienophile | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) | Reference |

| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | Cyclopentadiene | Cinnamaldehyde | CH3CN/H2O | 8 | 86 | 1:1.3 | 93 (exo) | J. Am. Chem. Soc. 2000, 122, 4243-4244 |

| (S)-Proline | Cyclopentadiene | Acrolein | CH2Cl2 | 24 | 70 | 9:1 | 72 (endo) | Org. Lett. 2000, 2, 2999-3001 |

| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Cyclopentadiene | Crotonaldehyde | THF/H2O | 12 | 99 | 10:1 | 90 (endo) | J. Am. Chem. Soc. 2002, 124, 1307-1315 |

Experimental Protocol: Asymmetric Diels-Alder Reaction

-

Materials: Chiral amine catalyst (e.g., (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl, 20 mol%), diene (e.g., cyclopentadiene, 3.0 mmol), dienophile (e.g., cinnamaldehyde, 1.0 mmol), solvent (e.g., CH3CN/H2O 95:5, 5.0 mL).

-

Procedure:

-

To a solution of the dienophile (1.0 mmol) in the solvent (5.0 mL) at room temperature is added the chiral amine catalyst (0.2 mmol).

-

The diene (3.0 mmol) is then added to the mixture.

-

The reaction is stirred at room temperature for the specified time.

-

The reaction mixture is then diluted with diethyl ether and washed successively with water and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The endo:exo ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral GC or HPLC analysis.

-

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of a Chiral Amine (Enamine Catalysis)

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Organocatalytic enantioselective Diels–Alder reaction between hydroxymaleimides and in situ generated nitrosoalkenes for direct preparation of chiral hemiketals with 1,2-oxazine skeleton - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (R)-(-)-Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for (R)-(-)-Tetrahydrofurfurylamine. The information is intended to support laboratory and research professionals in maintaining a safe working environment when utilizing this chemical.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Synonyms | (R)-(-)-2-(Aminomethyl)tetrahydrofuran, (R)-(-)-2-(Aminomethyl)tetrahydrofurane |

| CAS Number | 7202-43-9[3] |

| Molecular Formula | C₅H₁₁NO[1] |

| Molecular Weight | 101.15 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 55 °C at 18 mmHg[4][5] |

| Density | 0.98 g/mL at 25 °C[4][5] |

| Flash Point | 46 °C (114.8 °F) - closed cup[5][6] |

| Refractive Index | n20/D 1.455 (lit.)[4][5] |

| Solubility | Insoluble in water[1][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor that can cause severe skin and eye irritation, and may cause respiratory irritation.[1][3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1][3] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][3] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][3] |

Hazard Pictograms

The following pictograms are associated with the hazards of this compound:

Caption: GHS pictograms for Flammable and Irritant hazards.

Experimental Protocols for Hazard Assessment

Standardized experimental protocols are used to determine the hazard classifications of chemical substances. Below are summaries of the methodologies for key hazards associated with this compound.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.[6] The closed-cup method is commonly used for this determination.[6]

Methodology (based on ASTM D93 - Pensky-Martens Closed Cup Tester):

-

A sample of the liquid is placed in a closed test cup.[8]

-

The sample is heated at a slow, constant rate while being stirred.[9]

-

An ignition source is directed into the cup at regular intervals.[9]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.[6][9]

Skin Corrosion/Irritation Testing

These tests assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10] In vitro methods using reconstructed human epidermis (RhE) models are now widely accepted alternatives to traditional animal testing.[1][7]

Methodology (based on OECD Test Guideline 431 & 439):

-

A three-dimensional human epidermis model is used, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.[3][10]

-

The test chemical is applied topically to the skin tissue model.[3]

-

After a defined exposure period, the chemical is removed, and the tissue is rinsed.[3]

-

Cell viability is measured using a colorimetric assay, such as the MTT assay.[7] The reduction of MTT to a colored formazan by mitochondrial dehydrogenase in viable cells is quantified.[7]

-

The percentage of viable cells relative to a negative control is used to classify the substance as corrosive, irritant, or non-irritant based on established thresholds.[7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to select the appropriate PPE.[11]

| PPE Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[12][13] Butyl or natural rubber gloves offer short-term protection.[11] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[5][14] |

Handling

-

Work under a chemical fume hood.[15]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe vapors or mists.[15]

-

Keep away from open flames, hot surfaces, and sources of ignition.[12][15]

-

Use spark-proof tools and explosion-proof equipment.[12]

-

Ground and bond containers when transferring material.[12]

-

Take precautionary measures against static discharge.[15]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[12]

-

Keep container tightly closed when not in use.[12]

-

Store in a flammables-area.[12]

-

The substance is air and light sensitive; store under an inert atmosphere.[15][16]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[12] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[12] |

| Eye Contact | Get medical aid immediately. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][17] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[12] |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][12] Water spray may be inefficient.[1]

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][12] Containers may explode when heated.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[16] Ensure adequate ventilation.[10] Wear appropriate personal protective equipment.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[15]

-

Methods for Containment and Cleaning Up: Absorb spill with inert material (e.g., dry sand or earth), then place into a chemical waste container.[12] Use a spark-proof tool.[12]

Toxicology and Mechanism of Action

This compound is an amine, and as an alkaline substance, it can cause significant tissue damage upon contact.

Mechanism of Skin Corrosion

Alkaline agents like amines cause liquefaction necrosis of the skin.[18][19] This process involves the saponification of fats and the denaturation of proteins, leading to deep and often irreversible tissue damage.[18][20]

Caption: General mechanism of skin corrosion by an alkaline amine.

Workflow for Handling a Chemical Spill

A systematic approach is necessary to safely manage a chemical spill.

Caption: Workflow for responding to a chemical spill.

References

- 1. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. criver.com [criver.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. filab.fr [filab.fr]

- 5. researchgate.net [researchgate.net]

- 6. scimed.co.uk [scimed.co.uk]

- 7. iivs.org [iivs.org]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 10. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Test Methods for Dermal Corrosivity Testing [ntp.niehs.nih.gov]

- 13. tolkim.com.tr [tolkim.com.tr]

- 14. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 15. Assessment of Upper Respiratory Tract and Ocular Irritative Effects of Volatile Chemicals in Humans [stacks.cdc.gov]

- 16. scribd.com [scribd.com]

- 17. Assessment of upper respiratory tract and ocular irritative effects of volatile chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 19. Chemical Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ouvry.com [ouvry.com]

Methodological & Application

The Utility of (R)-(-)-Tetrahydrofurfurylamine as a Chiral Auxiliary: An Overview and Exploration of Alternatives

A comprehensive review of scientific literature reveals that (R)-(-)-Tetrahydrofurfurylamine is not a commonly employed chiral auxiliary in asymmetric synthesis. Despite extensive searches for its application in key transformations such as aldol reactions, alkylations, Diels-Alder reactions, and conjugate additions, no significant data or established protocols were found. This suggests that for researchers, scientists, and drug development professionals, exploring more established chiral auxiliaries would be a more fruitful endeavor.

This document provides an overview of the principles of chiral auxiliary-based synthesis and details the application of well-established chiral auxiliaries in the aforementioned reaction classes, offering practical guidance and data for researchers in the field.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The auxiliary introduces a chiral environment, leading to a diastereoselective reaction. After the desired transformation, the auxiliary is cleaved from the product and can, in principle, be recovered and reused.

The general workflow for using a chiral auxiliary is depicted below:

Figure 1: General workflow of an asymmetric synthesis using a chiral auxiliary.

Established Chiral Auxiliaries and Their Applications

Given the lack of specific data for this compound, this section details the use of well-documented chiral auxiliaries in key asymmetric transformations.

Asymmetric Alkylation: Use of Evans Oxazolidinone and Pseudoephedrine Auxiliaries

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Chiral auxiliaries are widely used to control the stereochemistry of the newly formed stereocenter.

Evans Oxazolidinone Auxiliaries:

Developed by David A. Evans, these auxiliaries are among the most reliable and widely used for stereoselective alkylations of enolates. The chiral oxazolidinone is first acylated, and the resulting imide is then deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

General Protocol for Asymmetric Alkylation using an Evans Auxiliary:

-

Acylation: The chiral oxazolidinone is acylated with an acyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid (e.g., LiCl) to form the N-acyl imide.

-

Enolate Formation: The N-acyl imide is treated with a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding Z-enolate.

-

Alkylation: The enolate is then reacted with an alkyl halide. The steric hindrance provided by the auxiliary directs the alkyl halide to the less hindered face of the enolate.

-

Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the enantiomerically enriched carboxylic acid, alcohol, or aldehyde.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >99:1 | 95 |

| Iodomethane | 97:3 | 90 |

| Allyl iodide | >99:1 | 94 |

Table 1: Representative data for asymmetric alkylation using an Evans oxazolidinone auxiliary.

Figure 2: Experimental workflow for Evans asymmetric alkylation.

Pseudoephedrine Amide Auxiliaries:

Pseudoephedrine is another effective and readily available chiral auxiliary for asymmetric alkylations. Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with electrophiles with high diastereoselectivity.

Asymmetric Aldol Reactions: Evans Oxazolidinone Auxiliaries

The aldol reaction is a powerful tool for constructing C-C bonds and creating new stereocenters. Evans oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of this reaction.

General Protocol for Asymmetric Aldol Reaction using an Evans Auxiliary:

-

Imide Formation: The chiral oxazolidinone is acylated as in the alkylation protocol.

-

Boron Enolate Formation: The N-acyl imide is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a tertiary amine base (e.g., diisopropylethylamine) to form a Z-boron enolate.

-

Aldol Addition: The boron enolate reacts with an aldehyde at low temperature. The reaction proceeds through a chair-like six-membered transition state, and the stereochemical outcome is highly predictable.

-

Auxiliary Cleavage: The auxiliary is cleaved to provide the β-hydroxy carboxylic acid derivative.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85 |

| Benzaldehyde | >99:1 | 92 |

| Acrolein | 98:2 | 80 |

Table 2: Representative data for asymmetric aldol reactions using an Evans oxazolidinone auxiliary.

Figure 3: Experimental workflow for an Evans asymmetric aldol reaction.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction. While various auxiliaries have been developed, those based on camphor and oxazolidinones are common.

Asymmetric Conjugate Addition

In asymmetric conjugate addition, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. Chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, attached to the Michael acceptor can direct the approach of the nucleophile to one face of the molecule.

Conclusion

While this compound does not appear to be a documented chiral auxiliary for major asymmetric transformations, the principles of chiral auxiliary-mediated synthesis are well-established and a variety of other effective auxiliaries are available. For researchers in drug development and organic synthesis, the use of well-validated auxiliaries such as Evans oxazolidinones and pseudoephedrine offers reliable and predictable methods for controlling stereochemistry in a wide range of important chemical reactions. The protocols and data presented for these established auxiliaries provide a solid foundation for the design and execution of asymmetric syntheses.

Application of (R)-(-)-Tetrahydrofurfurylamine in the Synthesis of Bioactive Molecules

(R)-(-)-Tetrahydrofurfurylamine emerges as a versatile chiral building block in the synthesis of a diverse array of bioactive molecules. Its inherent chirality, derived from the tetrahydrofuran ring, makes it a valuable precursor for introducing stereospecificity in drug candidates, a critical factor for therapeutic efficacy and safety. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential therapeutic agents, including precursors to PARP inhibitors and as a chiral auxiliary in asymmetric synthesis.

Application Note 1: Synthesis of a Chiral γ-Lactam Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of tumor cells. Many PARP inhibitors feature heterocyclic scaffolds that can be synthesized from chiral precursors. This protocol outlines a proposed synthesis of a key chiral γ-lactam intermediate, a structural motif present in some PARP inhibitors, using this compound.

Quantitative Data Summary

The following table summarizes the expected yields for the synthetic steps and inhibitory concentrations for analogous PARP-1 inhibitors, providing a benchmark for the potential bioactivity of molecules derived from this precursor.

| Step | Transformation | Expected Yield (%) | Reference Compound | PARP-1 IC50 (nM) |

| 1 | N-Acylation | 85-95 | Olaparib | 34 |

| 2 | Intramolecular Cyclization | 60-75 | Rucaparib | - |

| - | - | - | Compound 8a | 36 |

| - | - | - | Compound Y49 | 0.96 |

Experimental Protocol

Step 1: N-Acylation of this compound

This procedure describes the formation of an amide bond, a crucial step for subsequent cyclization.

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of 4-bromobutanoyl chloride (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-(4-bromobutanoyl)-(R)-tetrahydrofurfurylamine.

Step 2: Intramolecular Cyclization to form the γ-Lactam

This step involves the formation of the key heterocyclic ring system.

-

Dissolve the N-(4-bromobutanoyl)-(R)-tetrahydrofurfurylamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq), dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting γ-lactam by column chromatography.

Workflow Diagram

Caption: Synthetic workflow for the preparation of a chiral γ-lactam.

Application Note 2: this compound as a Chiral Auxiliary in Diastereoselective Alkylation

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of new stereocenters with high selectivity. This compound can be converted into a chiral N-acyl derivative, which can direct the stereochemical outcome of subsequent reactions, such as the alkylation of an enolate.

Quantitative Data Summary

The following table presents the expected diastereomeric excess for the alkylation step, based on analogous reactions with other well-established chiral auxiliaries.

| Chiral Auxiliary System | Alkylating Agent | Diastereomeric Excess (d.e. %) |

| Evans Oxazolidinone | Benzyl bromide | >98 |

| Pseudoephedrine Amide | Methyl iodide | >95 |

| Proposed (R)-N-Acyl-tetrahydrofurfurylamine | Benzyl bromide | 85-95 (Predicted) |

Experimental Protocol

Step 1: Synthesis of the N-Acyl Chiral Auxiliary

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (0.5 M).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) and cool the mixture to 0 °C.

-

Add propionic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-propionyl-(R)-tetrahydrofurfurylamine.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl-(R)-tetrahydrofurfurylamine (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.

-

Slowly add lithium diisopropylamide (LDA) (1.1 eq) and stir for 1 hour at -78 °C to form the lithium enolate.

-

Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) and continue stirring at -78 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

-

Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed to yield the desired chiral carboxylic acid, alcohol, or other derivatives.

-

For cleavage to the carboxylic acid, dissolve the alkylated product in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (excess) and hydrogen peroxide (H₂O₂) and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Work up the reaction to isolate the chiral carboxylic acid and recover the this compound auxiliary.

Workflow Diagram

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Signaling Pathway: PARP-1 in DNA Damage Response

This compound can be a precursor to molecules that inhibit PARP-1, an enzyme central to the DNA damage response (DDR). Understanding this pathway is crucial for the rational design of such inhibitors.

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Application Notes and Protocols for Diastereoselective Reactions Using (R)-(-)-Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Tetrahydrofurfurylamine is a versatile chiral auxiliary that can be effectively employed in a variety of diastereoselective reactions to afford enantiomerically enriched products. Its rigid tetrahydrofuran ring and the primary amine functionality provide a well-defined stereochemical environment, influencing the facial selectivity of reactions on prochiral substrates. This document provides an overview of potential applications, generalized protocols, and key considerations when utilizing this compound in diastereoselective synthesis. While specific quantitative data from direct literature examples employing this auxiliary remains elusive, the provided protocols are based on established methodologies for analogous chiral amines and serve as a starting point for reaction optimization.

Introduction to this compound as a Chiral Auxiliary

This compound possesses several key features that make it an attractive candidate as a chiral auxiliary:

-

Chiral Scaffold: The stereocenter at the 2-position of the tetrahydrofuran ring provides a chiral environment close to the reactive center.

-

Rigid Conformation: The cyclic nature of the tetrahydrofuran ring limits conformational flexibility, leading to more predictable stereochemical outcomes.

-

Primary Amine Handle: The primary amine allows for the straightforward formation of amides and imines, tethering the chiral auxiliary to the substrate.

-

Cleavage: The auxiliary can typically be removed under various conditions after the diastereoselective transformation.

These characteristics make it a promising tool for controlling stereochemistry in reactions such as alkylations of enolates, nucleophilic additions to imines, and conjugate additions.

Potential Applications and Generalized Protocols

Diastereoselective Alkylation of Amide Enolates

The formation of an amide with a carboxylic acid allows for the diastereoselective alkylation of the corresponding enolate. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face.

Experimental Protocol: General Procedure for Diastereoselective Alkylation

-

Amide Formation:

-

To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., CH₂Cl₂, THF), add a coupling agent (e.g., DCC, EDC·HCl) (1.1 eq.) and a base (e.g., DMAP, catalytic amount) at 0 °C.

-

Add this compound (1.0 eq.) and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction and purify the resulting amide by column chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the chiral amide (1.0 eq.) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add a strong base (e.g., LDA, LHMDS) (1.1 eq.) dropwise and stir for 30-60 minutes to form the enolate.

-

Add the alkylating agent (e.g., alkyl halide) (1.2 eq.) and continue stirring at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis.

-

-

Auxiliary Removal:

-

The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the chiral carboxylic acid. For example, refluxing the alkylated amide in aqueous acid (e.g., 6 M HCl) or base (e.g., 4 M NaOH) can liberate the desired product.

-

Table 1: Hypothetical Data for Diastereoselective Alkylation

| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | THF | -78 to rt | 85 | 90:10 |

| 2 | BnBr | LHMDS | THF | -78 to rt | 92 | 95:5 |

| 3 | Allyl Bromide | LDA | THF | -78 to rt | 88 | 92:8 |

Note: This data is hypothetical and for illustrative purposes. Actual results will require experimental validation.

Diastereoselective Addition to Imines

Imines derived from this compound can undergo diastereoselective nucleophilic addition. The chiral auxiliary directs the approach of the nucleophile to one of the diastereotopic faces of the imine.

Experimental Protocol: General Procedure for Diastereoselective Addition to Imines

-

Imine Formation:

-

Combine the desired aldehyde or ketone (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent (e.g., toluene, CH₂Cl₂).

-

Add a dehydrating agent (e.g., MgSO₄, molecular sieves) and stir at room temperature or with gentle heating until imine formation is complete (monitored by TLC or NMR).

-

Filter off the dehydrating agent and use the crude imine directly in the next step.

-

-

Diastereoselective Nucleophilic Addition:

-

Dissolve the crude imine in a dry, aprotic solvent under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -78 °C, 0 °C).

-

Add the nucleophile (e.g., Grignard reagent, organolithium reagent) (1.2 eq.) dropwise.

-

Stir the reaction until completion.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the product, dry the organic phase, and concentrate.

-

Purify by column chromatography. Determine the diastereomeric ratio by NMR or HPLC.

-

-

Auxiliary Removal:

-

The N-tetrahydrofurfuryl group can often be removed by hydrogenolysis (e.g., H₂, Pd/C) to afford the primary amine.

-

Table 2: Hypothetical Data for Diastereoselective Addition to Imines

| Entry | Aldehyde/Ketone | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | MeMgBr | THF | -78 | 90 | 93:7 |

| 2 | Acetophenone | EtLi | Et₂O | -78 | 85 | 88:12 |

| 3 | Isobutyraldehyde | PhLi | THF | -78 | 88 | 91:9 |

Note: This data is hypothetical and for illustrative purposes. Actual results will require experimental validation.

Visualization of Reaction Pathways

The following diagrams illustrate the general concepts of diastereoselective reactions using a chiral auxiliary.

Caption: General workflow for diastereoselective alkylation.

Caption: General workflow for diastereoselective addition to imines.

Conclusion and Future Outlook

This compound presents itself as a promising and readily available chiral auxiliary for asymmetric synthesis. The generalized protocols provided herein offer a solid foundation for researchers to explore its utility in various diastereoselective transformations. Future work should focus on systematically evaluating its performance in these reactions, optimizing reaction conditions, and fully characterizing the stereochemical outcomes. The development of robust and high-yielding protocols will undoubtedly expand the synthetic chemist's toolbox for the efficient construction of chiral molecules, with significant implications for the pharmaceutical and agrochemical industries.

Disclaimer: The quantitative data presented in the tables are hypothetical and intended for illustrative purposes only. The experimental protocols are generalized and will require optimization for specific substrates and reagents. Researchers should always adhere to safe laboratory practices when handling chemicals.

Application Notes and Protocols: Enantioselective Synthesis of α-Amino Acids Using (R)-(-)-Tetrahydrofurfurylamine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of α-amino acids utilizing (R)-(-)-tetrahydrofurfurylamine as a chiral auxiliary. The methodology is based on the well-established principle of diastereoselective alkylation of a chiral glycine enolate equivalent. This approach offers a robust pathway to a variety of non-proteinogenic α-amino acids, which are crucial building blocks in modern drug discovery and peptidomimetics. The protocol outlines the formation of a chiral Schiff base from glycine ethyl ester and this compound, its subsequent diastereoselective alkylation, and the final hydrolysis to yield the desired α-amino acid with concomitant recovery of the chiral auxiliary.

Introduction

The asymmetric synthesis of α-amino acids is of paramount importance in the pharmaceutical and agrochemical industries. Chiral auxiliaries are powerful tools for introducing stereocenters with high fidelity. This compound, a readily available and inexpensive chiral amine derived from renewable resources, presents itself as a promising candidate for this purpose. Its rigid tetrahydrofuran ring can provide a well-defined chiral environment to direct the stereochemical outcome of the alkylation step. This application note details a proposed, yet scientifically grounded, protocol for its use in the synthesis of enantiomerically enriched α-amino acids.

Overall Synthetic Scheme

The overall synthetic strategy involves three key steps:

-

Formation of the Chiral Schiff Base: Condensation of glycine ethyl ester with this compound to form the corresponding chiral imine.

-

Diastereoselective Alkylation: Deprotonation of the Schiff base to form a chiral enolate, followed by reaction with an electrophile (alkyl halide) to introduce the desired side chain with high diastereoselectivity.

-

Hydrolysis and Auxiliary Removal: Acidic hydrolysis of the alkylated Schiff base to liberate the free α-amino acid ester, followed by ester hydrolysis and separation from the chiral auxiliary.

Figure 1: Overall workflow for the enantioselective synthesis of α-amino acids.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Schiff Base of Glycine Ethyl Ester and this compound

Materials:

-

Glycine ethyl ester hydrochloride

-

This compound

-

Triethylamine (TEA)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glycine ethyl ester hydrochloride (1.0 eq) and toluene.

-

Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free base.

-

To this mixture, add this compound (1.0 eq).

-

Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, filter to remove triethylamine hydrochloride, and wash the solid with toluene.

-

Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Schiff base.

-

The crude product can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base

Materials:

-

Chiral Schiff Base from Protocol 1

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the chiral Schiff base (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-